molecular formula C20H11NOS B12689740 7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- CAS No. 128404-80-8

7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)-

Cat. No.: B12689740
CAS No.: 128404-80-8
M. Wt: 313.4 g/mol
InChI Key: MRYJZGFSTHJFQY-UHFFFAOYSA-N
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Description

7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate compound, which is then subjected to cyclization to form the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity while ensuring cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103): Known for its antitumor activity.

    6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one: Another quinoline derivative with distinct structural features.

Uniqueness

7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- stands out due to its unique thienyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

128404-80-8

Molecular Formula

C20H11NOS

Molecular Weight

313.4 g/mol

IUPAC Name

6-thiophen-2-ylindeno[2,1-c]quinolin-7-one

InChI

InChI=1S/C20H11NOS/c22-20-13-7-2-1-6-12(13)17-14-8-3-4-9-15(14)21-19(18(17)20)16-10-5-11-23-16/h1-11H

InChI Key

MRYJZGFSTHJFQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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